molecular formula C13H17NO4S B2603452 Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 128811-99-4

Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2603452
CAS No.: 128811-99-4
M. Wt: 283.34
InChI Key: GRFYSJREFWVJOI-UHFFFAOYSA-N
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Description

  • Starting material: 2-(acetylamino)benzothiophene
  • Reagents: Hydrogen peroxide, acetic acid
  • Conditions: Room temperature
  • Product: 2-(acetylamino)-7-hydroxybenzothiophene
  • Esterification:

    • Starting material: 2-(acetylamino)-7-hydroxybenzothiophene
    • Reagents: Ethanol, sulfuric acid
    • Conditions: Reflux
    • Product: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the acetylamino and hydroxy groups. The final step involves esterification to introduce the ethyl ester group.

    • Preparation of Benzothiophene Core:

      • Starting material: 2-bromo-1-phenylethanone
      • Reagents: Thiourea, sodium hydroxide
      • Conditions: Reflux in ethanol
      • Product: 2-aminobenzothiophene

    Chemical Reactions Analysis

    Types of Reactions: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    • Oxidation:

      • Reagents: Potassium permanganate, hydrogen peroxide
      • Conditions: Acidic or basic medium
      • Products: Oxidized derivatives of the benzothiophene ring
    • Reduction:

      • Reagents: Sodium borohydride, lithium aluminum hydride
      • Conditions: Room temperature or reflux
      • Products: Reduced derivatives, such as amines or alcohols
    • Substitution:

      • Reagents: Halogenating agents (e.g., bromine, chlorine)
      • Conditions: Room temperature or reflux
      • Products: Halogenated derivatives of the benzothiophene ring

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in ethanol

      Substitution: Bromine in chloroform

    Major Products:

    • Oxidized derivatives (e.g., carboxylic acids)
    • Reduced derivatives (e.g., amines, alcohols)
    • Halogenated derivatives (e.g., bromo-benzothiophenes)

    Scientific Research Applications

    Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    • Medicinal Chemistry:

      • Potential use as a scaffold for drug development
      • Investigation of its pharmacological properties
    • Organic Synthesis:

      • Intermediate in the synthesis of more complex molecules
      • Use in the development of new synthetic methodologies
    • Biological Studies:

      • Study of its interactions with biological targets
      • Potential use in the development of bioactive compounds
    • Industrial Applications:

      • Use as a precursor in the synthesis of specialty chemicals
      • Potential applications in materials science

    Mechanism of Action

    The mechanism of action of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The benzothiophene core provides a stable framework for these interactions.

    Molecular Targets and Pathways:

      Enzymes: Inhibition or activation of specific enzymes

      Receptors: Binding to receptors and modulating their activity

      Pathways: Involvement in signaling pathways related to its biological effects

    Comparison with Similar Compounds

    • 2-(acetylamino)-benzothiophene
    • 7-hydroxybenzothiophene
    • Ethyl benzothiophene-3-carboxylate
  • Uniqueness:

    • The combination of acetylamino, hydroxy, and ethyl ester groups provides unique chemical properties
    • Potential for diverse chemical reactions and biological activities
  • Comparison:

    • Compared to 2-(acetylamino)-benzothiophene, the presence of the hydroxy group enhances its reactivity
    • Compared to 7-hydroxybenzothiophene, the acetylamino group provides additional sites for interaction with biological targets
    • Compared to Ethyl benzothiophene-3-carboxylate, the presence of both acetylamino and hydroxy groups increases its versatility in chemical synthesis and biological applications
  • This detailed article provides a comprehensive overview of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Biological Activity

    Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for this compound is C13H17NO4SC_{13}H_{17}NO_4S, with a molecular weight of approximately 283.34 g/mol. The compound features a benzothiophene core structure that contributes to its unique reactivity and biological properties.

    Antitumor Activity

    Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines. In vitro tests have demonstrated significant cytotoxic effects:

    • IC50 Values : The compound exhibited an IC50 value of 23.2 µM against MCF-7 breast cancer cells, indicating potent activity compared to untreated controls .

    The biological activity of this compound involves several mechanisms:

    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment led to increased early and late apoptotic cell populations .
    • Cell Cycle Arrest : The compound caused G2/M phase cell-cycle arrest, suggesting interference with normal cell division processes .
    • Autophagy Modulation : While it did not significantly induce autophagic cell death, it inhibited autophagic processes in treated cells .

    Comparative Biological Activity

    To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

    Compound Name Molecular Formula Key Features
    Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC13H15N O3SLacks acetyl group; simpler structure
    Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC13H15N O4SDifferent position of keto group
    This compoundC13H17N O4SHydroxy group instead of keto

    The presence of the acetylamino and hydroxy groups in this compound enhances its biological reactivity and therapeutic potential compared to similar compounds.

    Case Studies and Research Findings

    Several research findings have documented the biological effects of this compound:

    • Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest .
    • Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate the pharmacokinetic properties and how the compound interacts with cellular targets to exert its effects.

    Properties

    IUPAC Name

    ethyl 2-acetamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H17NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h9,16H,3-6H2,1-2H3,(H,14,15)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GRFYSJREFWVJOI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H17NO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    283.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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